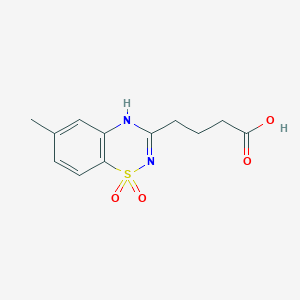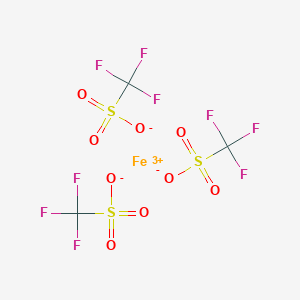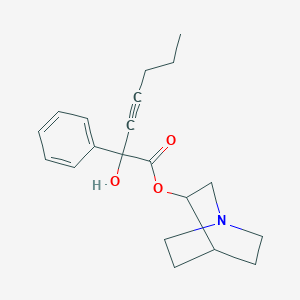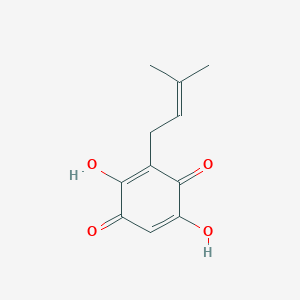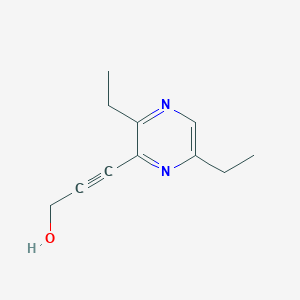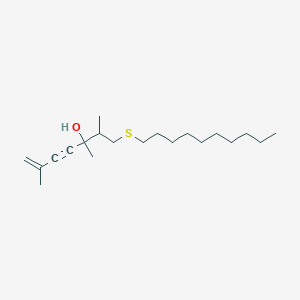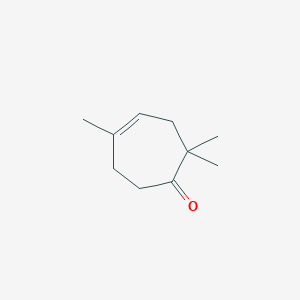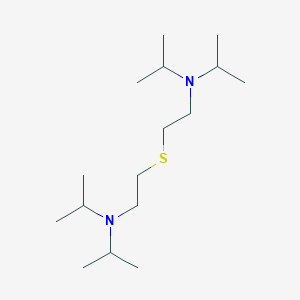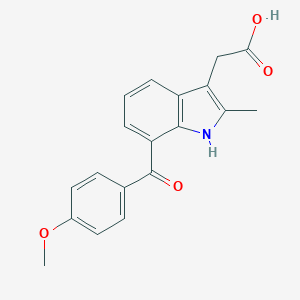
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is commonly referred to as 4-MeO-IAA. It is a derivative of indole-3-acetic acid (IAA), which is a natural plant hormone that plays a crucial role in regulating plant growth and development. 4-MeO-IAA is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development.
Wirkmechanismus
The mechanism of action of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is similar to that of other plant hormones such as 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-. It binds to specific receptors on the surface of plant cells and triggers a signal transduction pathway that leads to changes in gene expression and cellular processes. This ultimately leads to changes in plant growth and development.
Biochemische Und Physiologische Effekte
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- has been shown to have various biochemical and physiological effects on plant growth and development. It promotes cell division, elongation, and differentiation, which leads to increased plant growth. It also regulates various physiological processes such as seed germination, root development, and flowering.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- in lab experiments is that it is a stable and synthetic compound that can be easily synthesized and purified. It also has a high potency and specificity, which makes it an ideal tool for studying the mechanism of action of plant hormones. However, one of the limitations of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is that it may not fully mimic the effects of natural plant hormones, which can limit the applicability of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- and other synthetic plant hormones. One area of research is to investigate the potential use of these compounds in agriculture to improve crop yield and quality. Another area of research is to study the interaction between synthetic and natural plant hormones to better understand the complex regulatory mechanisms that control plant growth and development. Additionally, further research is needed to explore the potential use of synthetic plant hormones in other areas such as biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It has various biochemical and physiological effects on plant growth and development and is a useful tool for investigating the complex regulatory mechanisms that control these processes. Further research is needed to explore the potential applications of synthetic plant hormones in agriculture, biotechnology, and medicine.
Synthesemethoden
The synthesis of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- involves the reaction of indole-3-acetic acid with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It is used in various experiments to investigate the role of plant hormones in regulating plant growth, development, and response to environmental stimuli.
Eigenschaften
CAS-Nummer |
106287-95-0 |
|---|---|
Produktname |
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- |
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
OZVQOKMMDTWWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Andere CAS-Nummern |
106287-95-0 |
Synonyme |
2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)


![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
